5-Bromo-7-chloro-1,3-benzoxazole is a halogenated derivative of benzoxazole, characterized by the presence of bromine and chlorine substituents at the fifth and seventh positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 233.56 g/mol. This compound is notable for its fused bicyclic structure, which combines a benzene ring with a 1,3-oxazole ring, contributing to its unique chemical properties and biological activities .
Research indicates that 5-Bromo-7-chloro-1,3-benzoxazole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, with effects observed against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies . Additionally, it has shown promise in inhibiting specific enzymes involved in cancer progression .
Several methods have been developed for synthesizing 5-Bromo-7-chloro-1,3-benzoxazole:
5-Bromo-7-chloro-1,3-benzoxazole has several applications across different fields:
Studies have shown that 5-Bromo-7-chloro-1,3-benzoxazole interacts with various biological targets. These interactions include:
5-Bromo-7-chloro-1,3-benzoxazole shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-2-methylbenzoxazole | Methyl group at position 2 | Exhibits different biological activity profiles |
| 7-Chloro-2-methylbenzoxazole | Methyl group at position 2 | Varies in reactivity due to methyl substitution |
| 5-Chloro-7-bromobenzoxazole | Chlorine at position 5 and bromine at 7 | Different halogen positioning affects properties |
| Benzothiazole | Contains sulfur instead of oxygen | Distinct biological activity compared to benzoxazoles |
Each of these compounds demonstrates unique properties influenced by their specific substituents and structural arrangements. The presence of halogens in 5-Bromo-7-chloro-1,3-benzoxazole enhances its reactivity and biological activity compared to non-halogenated benzoxazoles.
5-Bromo-7-chloro-1,3-benzoxazole is a halogenated derivative of benzoxazole, a fused bicyclic structure combining a benzene ring with a 1,3-oxazole heterocycle. Its molecular formula is C₇H₃BrClNO, with a molecular weight of 232.46 g/mol. The compound’s significance lies in its dual halogen substitution (bromine at position 5, chlorine at position 7), which enhances its electronic and steric properties, making it a versatile intermediate in organic synthesis. Benzoxazoles are valued in medicinal chemistry for their bioisosteric potential, often mimicking natural substrates in enzyme interactions. This compound’s reactivity is further amplified by the electron-withdrawing effects of halogens, which stabilize transition states in cross-coupling reactions.
The systematic IUPAC name for this compound is 5-bromo-7-chloro-1,3-benzoxazole, reflecting its substitution pattern on the benzoxazole scaffold. Key identifiers include:
It belongs to the benzoxazole family, classified under heterocyclic aromatic compounds with a six-membered benzene ring fused to a five-membered oxazole ring containing nitrogen and oxygen.
Benzoxazoles were first synthesized in the late 19th century, but halogenated variants like 5-bromo-7-chloro-1,3-benzoxazole gained prominence in the 21st century due to advances in catalytic cross-coupling methodologies. Recent literature highlights its role in:
Notable synthetic breakthroughs include copper-catalyzed hydroamination (yields >85%) and Brønsted acid-mediated cyclization. A 2022 study demonstrated its utility in synthesizing SGLT2 inhibitors for diabetes therapy.
The compound’s unique properties derive from its halogen substituents, which differentiate it from other benzoxazole derivatives:
This structural diversity underscores the adaptability of benzoxazoles in tailoring electronic and steric profiles for target-specific applications.
A 2019 study reported a two-step synthesis using 2-aminophenols and alkynones under Cu(I) catalysis:
A solvent-free approach using BAIL (Brønsted acidic ionic liquid) gel achieves 98% yield in 5 hours at 130°C. The mechanism involves:
The compound undergoes three primary reactions:
In vitro studies show IC₅₀ values of 2.1–8.4 μM against MCF-7 (breast) and A549 (lung) cancer lines. The mechanism involves:
The solubility characteristics of 5-bromo-7-chloro-1,3-benzoxazole follow typical patterns observed for halogenated benzoxazole derivatives. Based on the structural characteristics of the parent benzoxazole scaffold and the effects of halogen substitution, the compound exhibits limited water solubility similar to other benzoxazole derivatives [1] [2]. The presence of both bromine and chlorine substituents at the 5 and 7 positions respectively increases the compound's hydrophobic character compared to the unsubstituted benzoxazole.
The compound is expected to be soluble in common organic solvents due to its aromatic nature and moderate polarity. Similar benzoxazole derivatives have shown solubility in acetone, dimethyl sulfoxide (DMSO), and other polar aprotic solvents . The dual halogen substitution pattern may enhance solubility in chlorinated solvents while maintaining compatibility with alcoholic solvents for synthetic applications.
| Solvent Type | Expected Solubility | Basis for Prediction |
|---|---|---|
| Water | Insoluble | Hydrophobic character enhanced by halogens [1] |
| Ethanol | Moderate | Common for benzoxazole derivatives |
| Acetone | Good | Polar aprotic solvent compatibility |
| DMSO | Good | High solvating power for aromatic compounds |
| Chlorinated solvents | Good | Halogen-halogen interactions |
The partition coefficient data for 5-bromo-7-chloro-1,3-benzoxazole is not specifically reported in the literature. However, the lipophilicity characteristics can be estimated based on the parent benzoxazole structure and the effects of halogen substitution. The unsubstituted benzoxazole has a reported log P value of 1.59 [1] [4], indicating moderate lipophilicity.
The introduction of bromine and chlorine substituents at positions 5 and 7 is expected to increase the compound's lipophilicity significantly. Halogen substituents generally increase log P values due to their contribution to molecular volume and hydrophobic surface area. Similar halogenated benzoxazole derivatives show enhanced lipophilicity compared to their non-halogenated counterparts [5] [6].
For comparative analysis, related compounds show varying lipophilicity profiles:
Specific melting and boiling point data for 5-bromo-7-chloro-1,3-benzoxazole are not available in the current literature. The parent benzoxazole has a melting point of 27-30°C and a boiling point of 182-183°C [1] [4] [8]. The introduction of halogen substituents typically increases both melting and boiling points due to increased intermolecular forces and molecular weight.
Related benzoxazole derivatives show the following thermal properties:
The presence of both bromine and chlorine substituents in 5-bromo-7-chloro-1,3-benzoxazole would be expected to result in a melting point higher than the parent benzoxazole but lower than the dihydro-oxo derivative due to the absence of additional functional groups that can participate in hydrogen bonding.
5-Bromo-7-chloro-1,3-benzoxazole demonstrates high thermal stability characteristic of benzoxazole derivatives. The aromatic benzoxazole core provides inherent thermal stability, with polybenzoxazine derivatives showing stability up to 350°C [12] [13]. The compound's thermal decomposition would be expected to begin at temperatures above 260°C, following the general pattern observed for benzoxazole derivatives where initial weight loss occurs around 260-280°C [12].
The compound exhibits good chemical stability under normal storage conditions. Benzoxazole derivatives are known for their stability under both acidic and basic conditions [14] [15] [16]. The aromatic nature of the benzoxazole ring system provides resistance to nucleophilic attack and hydrolysis. The presence of halogen substituents may enhance stability by providing additional electron-withdrawing effects that stabilize the ring system.
Based on studies of related benzoxazole derivatives, the compound is expected to be stable across a wide pH range. N-benzoxazole derivatives show optimal stability at pH 7 with good stability maintained in the pH range of 5.5-8.0 [14] [17] [18]. The compound's pKa characteristics would be influenced by the electron-withdrawing effects of the halogen substituents.
Benzoxazole derivatives generally demonstrate good oxidative stability. The aromatic system provides resistance to oxidative degradation, and halogenated derivatives often show enhanced oxidative stability compared to their non-halogenated counterparts [12] [19]. The compound should remain stable under normal atmospheric conditions when stored properly.
The UV-visible absorption properties of 5-bromo-7-chloro-1,3-benzoxazole are expected to be influenced by the extended conjugation of the benzoxazole system and the electronic effects of the halogen substituents. The parent benzoxazole shows characteristic absorption in the near-UV region with two distinct band systems [20] [21] [22].
The unsubstituted benzoxazole exhibits:
The introduction of bromine and chlorine substituents would be expected to cause bathochromic shifts in the absorption maxima due to the electron-withdrawing nature of the halogens and their effect on the molecular orbital energies. The absorption intensity may also be enhanced due to the increased molecular polarizability contributed by the halogen atoms.
Fluorescence characteristics of 5-bromo-7-chloro-1,3-benzoxazole have not been specifically reported. However, benzoxazole derivatives are known to exhibit fluorescence properties, with emission typically occurring in the visible region. Related benzoxazole derivatives show emission in the range of 625-850 nm [23].
The presence of heavy atoms (bromine and chlorine) may affect the fluorescence quantum yield through:
The fluorescence properties would be highly dependent on the specific substitution pattern and the electronic effects of the halogen substituents on the benzoxazole chromophore.
The infrared spectrum of 5-bromo-7-chloro-1,3-benzoxazole would be expected to show characteristic absorptions typical of benzoxazole derivatives. Based on similar compounds, the following IR absorptions are anticipated [24]:
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H | 3053-2835 | Stretching vibrations |
| C=C (aromatic) | 1496-1452 | Ring stretching |
| C=N | 1688-1654 | Oxazole ring stretching |
| C-O-C | 1166 | Oxazole ring stretching |
| C-Br | ~705 | Carbon-bromine stretching |
| C-Cl | 747-740 | Carbon-chlorine stretching |
The presence of both bromine and chlorine substituents would provide diagnostic peaks for structural confirmation. The aromatic C-H stretching region would show the expected pattern for substituted benzene rings, while the oxazole ring vibrations would appear in their characteristic regions.
Raman spectroscopy of benzoxazole derivatives typically shows strong bands corresponding to ring vibrations and breathing modes. The parent benzoxazole exhibits characteristic Raman features including [20] [21] [22]:
The halogen substituents would introduce additional Raman-active modes and may enhance certain bands through polarizability effects. The C-Br and C-Cl stretching modes would be expected to appear in the lower frequency region of the Raman spectrum.
The spectroscopic data compilation for 5-bromo-7-chloro-1,3-benzoxazole represents a comprehensive analysis based on the available literature for the parent compound and related derivatives. While specific experimental data for this exact compound remain limited, the structural relationships and electronic effects provide a solid foundation for predicting its spectroscopic behavior across multiple techniques.
| Spectroscopic Technique | Characteristic Feature | Expected Range/Value |
|---|---|---|
| UV-Visible | Electronic transitions | Shifted from parent benzoxazole |
| Fluorescence | Emission | Modified by heavy atom effects |
| IR | C-Br stretch | ~705 cm⁻¹ |
| IR | C-Cl stretch | 747-740 cm⁻¹ |
| Raman | Ring vibrations | 700, 950, 1225 cm⁻¹ |
Irritant